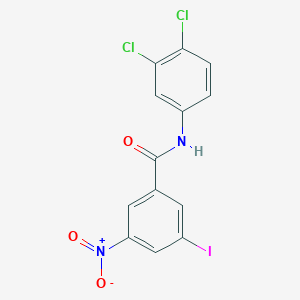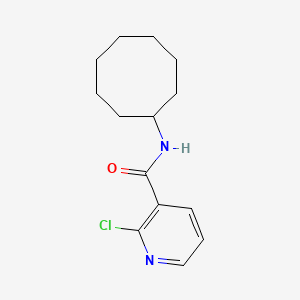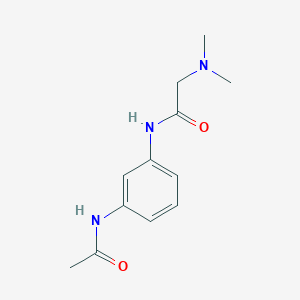![molecular formula C24H19Cl2NO7 B12467661 4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a phenyl group, and a dichlorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps:
Formation of the dichlorophenyl carbamoyl intermediate: This step involves the reaction of 3,4-dichlorophenyl isocyanate with butanoic acid to form the carbamoyl intermediate.
Esterification: The carbamoyl intermediate is then esterified with 4-hydroxyacetophenone to form the acetylphenyl ester.
Coupling with furan-2-carboxylic acid: The final step involves the coupling of the acetylphenyl ester with furan-2-carboxylic acid under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
科学研究应用
4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
作用机制
The mechanism of action of 4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the furan ring and carbamoyl groups may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar dichlorophenyl functionality.
Furan-2-carboxylic acid: Shares the furan ring structure.
4-Hydroxyacetophenone: Contains the acetylphenyl group.
Uniqueness
4-[2-({4-[(3,4-DICHLOROPHENYL)CARBAMOYL]BUTANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C24H19Cl2NO7 |
|---|---|
分子量 |
504.3 g/mol |
IUPAC 名称 |
[4-[2-[5-(3,4-dichloroanilino)-5-oxopentanoyl]oxyacetyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C24H19Cl2NO7/c25-18-11-8-16(13-19(18)26)27-22(29)4-1-5-23(30)33-14-20(28)15-6-9-17(10-7-15)34-24(31)21-3-2-12-32-21/h2-3,6-13H,1,4-5,14H2,(H,27,29) |
InChI 键 |
ATLJKTPUOCMCNY-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B12467580.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide](/img/structure/B12467584.png)



![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12467613.png)

![N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467627.png)
![5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12467635.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline](/img/structure/B12467649.png)
![[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B12467651.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B12467658.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)

